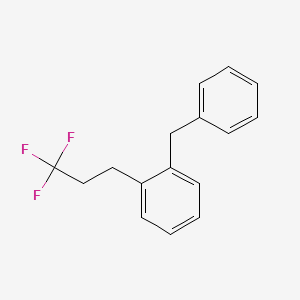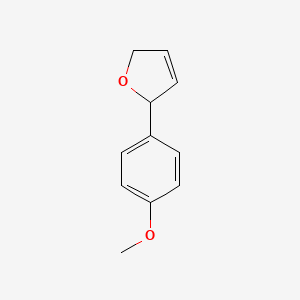![molecular formula C10H24F2Si2 B14411927 (3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane] CAS No. 87656-63-1](/img/structure/B14411927.png)
(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane] is a specialized organosilicon compound characterized by its unique structure, which includes two fluoro(dimethyl)silane groups attached to a 3,3-dimethylbutane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane] typically involves the reaction of 3,3-dimethylbutane-1,1-diol with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
3,3-Dimethylbutane-1,1-diol+2Chlorodimethylsilane→(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane]+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane] can undergo various chemical reactions, including:
Substitution Reactions: The fluoro groups can be substituted with other nucleophiles such as alkoxides or amines.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the silane groups can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or amines in an aprotic solvent like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of alkoxysilanes or aminosilanes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of simpler silanes with different substituents.
科学的研究の応用
Chemistry
In chemistry, (3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane] is used as a precursor for the synthesis of various organosilicon compounds
Biology and Medicine
While specific biological and medicinal applications of this compound are not well-documented, organosilicon compounds, in general, have been explored for their potential use in drug delivery systems and as bioactive agents. The presence of fluoro groups may enhance the compound’s stability and bioavailability.
Industry
In the industrial sector, (3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane] can be used in the production of advanced materials such as silicone resins and elastomers. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of functionalized silanes and siloxanes.
作用機序
The mechanism of action of (3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane] in chemical reactions involves the reactivity of the fluoro and dimethylsilyl groups. The fluoro groups can act as leaving groups in substitution reactions, while the dimethylsilyl groups can participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
- (3,3-Dimethylbutane-1,1-diyl)bis[chloro(dimethyl)silane]
- (3,3-Dimethylbutane-1,1-diyl)bis[bromo(dimethyl)silane]
- (3,3-Dimethylbutane-1,1-diyl)bis[iodo(dimethyl)silane]
Uniqueness
Compared to its chloro, bromo, and iodo counterparts, (3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane] exhibits unique reactivity due to the strong electronegativity of the fluoro groups. This can influence the compound’s stability, reactivity, and the types of reactions it can undergo. The presence of fluoro groups may also enhance the compound’s resistance to hydrolysis and oxidation, making it more suitable for certain applications.
特性
CAS番号 |
87656-63-1 |
|---|---|
分子式 |
C10H24F2Si2 |
分子量 |
238.46 g/mol |
IUPAC名 |
fluoro-[1-[fluoro(dimethyl)silyl]-3,3-dimethylbutyl]-dimethylsilane |
InChI |
InChI=1S/C10H24F2Si2/c1-10(2,3)8-9(13(4,5)11)14(6,7)12/h9H,8H2,1-7H3 |
InChIキー |
TWQSNZBIQXHLGV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC([Si](C)(C)F)[Si](C)(C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


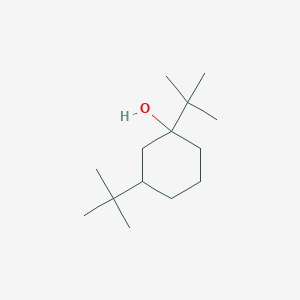
![[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14411855.png)
![Trimethyl[2-(4-methylphenoxy)ethyl]silane](/img/structure/B14411862.png)
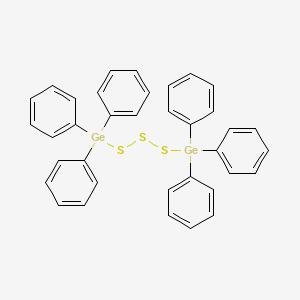
![8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro-](/img/structure/B14411876.png)

![2,4,4-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14411890.png)
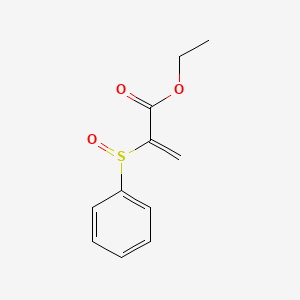
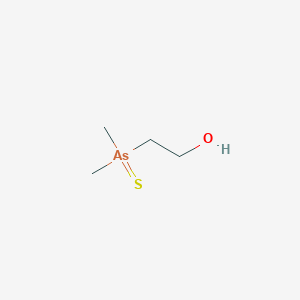
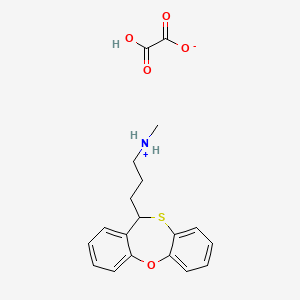
![N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine](/img/structure/B14411909.png)

